molecular formula C14H22N2 B13947458 (R)-2-(1-benzylpyrrolidin-3-yl)-N-methylethanamine

(R)-2-(1-benzylpyrrolidin-3-yl)-N-methylethanamine

Cat. No.: B13947458
M. Wt: 218.34 g/mol
InChI Key: POVGHOFEDXLJDF-CQSZACIVSA-N
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Description

®-2-(1-benzylpyrrolidin-3-yl)-N-methylethanamine is a chiral amine compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(1-benzylpyrrolidin-3-yl)-N-methylethanamine typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the pyrrolidine ring.

    N-Methylation: The final step involves the methylation of the nitrogen atom in the pyrrolidine ring using a methylating agent such as methyl iodide.

Industrial Production Methods

Industrial production of ®-2-(1-benzylpyrrolidin-3-yl)-N-methylethanamine may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

®-2-(1-benzylpyrrolidin-3-yl)-N-methylethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

®-2-(1-benzylpyrrolidin-3-yl)-N-methylethanamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-2-(1-benzylpyrrolidin-3-yl)-N-methylethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(1-benzylpyrrolidin-3-yl)cyclopropan-1-amine: This compound shares a similar pyrrolidine ring and benzyl group but differs in the presence of a cyclopropane ring.

    ®-N-(1-Benzylpyrrolidin-3-yl)acetamide: This compound has an acetamide group instead of the N-methyl substituent.

    ®-1-benzylpyrrolidin-3-yl methanesulfonate: This compound contains a methanesulfonate group, which imparts different chemical properties.

Uniqueness

®-2-(1-benzylpyrrolidin-3-yl)-N-methylethanamine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its chiral nature also makes it valuable in asymmetric synthesis and chiral resolution studies.

Properties

Molecular Formula

C14H22N2

Molecular Weight

218.34 g/mol

IUPAC Name

2-[(3R)-1-benzylpyrrolidin-3-yl]-N-methylethanamine

InChI

InChI=1S/C14H22N2/c1-15-9-7-14-8-10-16(12-14)11-13-5-3-2-4-6-13/h2-6,14-15H,7-12H2,1H3/t14-/m1/s1

InChI Key

POVGHOFEDXLJDF-CQSZACIVSA-N

Isomeric SMILES

CNCC[C@@H]1CCN(C1)CC2=CC=CC=C2

Canonical SMILES

CNCCC1CCN(C1)CC2=CC=CC=C2

Origin of Product

United States

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